5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-methyl-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)4-2-9-3-5-14-7-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
InChI Key |
ZVPGLQZLJZYSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2CCOC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone, followed by subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations in Position 1 Substituents
The substituent at position 1 of the pyrazole ring significantly impacts physicochemical and biological properties. Below is a comparative analysis:
Pharmacological and Physicochemical Properties
- Solubility : The THF group in the target compound likely improves aqueous solubility compared to lipophilic analogs like the methylsulfanyl derivative (logP ~2.5 estimated) .
- Bioactivity : Pyrazole amines with heterocyclic substituents (e.g., oxadiazoles in ) are associated with kinase inhibition or antimicrobial activity . The target’s THF group may mimic sugar moieties in nucleotide analogs.
- Metabolic Stability : Sulfur-containing analogs () resist oxidative metabolism, whereas THF or oxetane groups may reduce CYP450-mediated degradation .
Purity and Commercial Availability
- Most compounds, including the target, are synthesized at ~95% purity (e.g., ) .
Biological Activity
5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine, identified by its CAS number 1935379-66-0, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3O |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 1935379-66-0 |
Research indicates that compounds similar to this compound often exhibit activity through various biological pathways. The pyrazole moiety is known for its ability to interact with multiple biological targets, including:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids. This inhibition can lead to anti-cancer effects by disrupting cellular proliferation pathways .
- Kinase Activity Modulation : Similar compounds have shown activity against various kinases, including those involved in cancer signaling pathways. For instance, some studies have reported that pyrazole derivatives can inhibit tyrosine kinases, which play a role in cell growth and division .
Pharmacological Effects
The biological activity of this compound has been characterized through various studies:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds within the same chemical family have demonstrated significant anti-proliferative effects in vitro against melanoma and urothelial cancer cells .
- Antimicrobial Properties : There is emerging evidence that pyrazole derivatives possess antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against bacterial strains, indicating potential for development as antimicrobial agents .
Case Studies
- In Vitro Studies : A study conducted on a series of pyrazole derivatives, including this compound, assessed their inhibitory effects on DHFR. Results indicated that certain derivatives exhibited high affinity for the enzyme, suggesting potential for therapeutic use in conditions where DHFR inhibition is beneficial .
- Animal Models : In vivo experiments using rodent models have shown that administration of pyrazole-based compounds can lead to significant tumor regression in xenograft models of human cancers. These findings support the hypothesis that such compounds may be effective in clinical settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine, and what challenges arise in its purification?
- Methodology : Synthesis typically involves condensation reactions of substituted propenones with hydrazine derivatives under acidic or basic conditions. For example, similar pyrazole derivatives are synthesized via cyclization of 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with nucleophilic reagents like hydrazine . Key challenges include optimizing reaction time (e.g., 8–12 hours under reflux) and purification via column chromatography using silica gel and ethyl acetate/hexane mixtures to isolate the amine product .
Q. How is the structure of this compound validated spectroscopically?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions. For instance, pyrazole protons in analogous compounds resonate at δ 5.8–6.2 ppm, while oxolane (tetrahydrofuran) protons appear as multiplet signals between δ 3.5–4.0 ppm . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., chloroform). Stability studies involve accelerated degradation tests under varying pH (2–12), temperature (4–40°C), and light exposure. For example, related pyrazole-amines show stability in dark, neutral conditions but degrade under UV light or strong acids .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can model molecular orbitals, charge distribution, and reaction pathways. Studies on similar pyrazole derivatives reveal nucleophilic attack sites at the amine group and electrophilic regions near the oxolane ring . These predictions guide experimental design for functionalization or derivatization .
Q. What strategies are used to evaluate its bioactivity (e.g., antimicrobial or anti-inflammatory) in vitro?
- Methodology : Bioactivity screening follows standardized protocols:
- Antibacterial : Agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at concentrations of 1–100 µg/mL .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits, comparing IC₅₀ values to reference drugs like indomethacin .
Q. How do structural modifications (e.g., substituent variations) impact its pharmacological profile?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with altered substituents (e.g., replacing oxolane with pyridine or varying alkyl chain length). For example, substituting the oxolane group with a phenyl ring in similar compounds reduces solubility but enhances receptor binding affinity .
Q. What advanced techniques (e.g., X-ray crystallography) resolve its 3D conformation and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction confirms bond angles, dihedral angles, and packing motifs. For example, related pyrazole-amines exhibit planar pyrazole rings and hydrogen-bonded networks between NH₂ groups and solvent molecules . Synchrotron radiation may enhance resolution for low-symmetry crystals .
Contradictions and Knowledge Gaps
- Synthetic Yield Variability : reports 60–70% yields for pyrazole derivatives via hydrazine cyclization, while notes <50% yields for analogous reactions under similar conditions. This discrepancy suggests solvent choice (e.g., ethanol vs. methanol) and catalyst purity critically influence outcomes .
- Bioactivity Consistency : Antimicrobial activity in conflicts with weaker results in , possibly due to differences in bacterial strains or compound stereochemistry. Further enantioselective synthesis and testing are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
